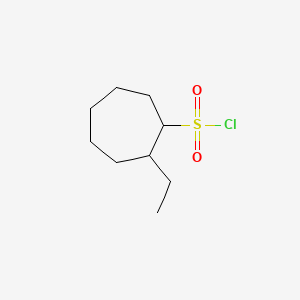

2-Ethylcycloheptane-1-sulfonyl chloride

Description

2-Ethylcycloheptane-1-sulfonyl chloride is a specialized organosulfur compound characterized by a seven-membered cycloheptane ring substituted with an ethyl group at the 2-position and a sulfonyl chloride (–SO₂Cl) functional group at the 1-position. This structure confers unique steric and electronic properties, distinguishing it from smaller-ring analogues (e.g., cyclohexane or cyclopentane derivatives) and linear-chain sulfonyl chlorides. The compound is primarily utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonyl groups into target molecules. Its cycloheptane backbone introduces conformational flexibility, while the ethyl substituent may enhance lipophilicity, impacting solubility and reactivity in nonpolar media .

Properties

Molecular Formula |

C9H17ClO2S |

|---|---|

Molecular Weight |

224.75 g/mol |

IUPAC Name |

2-ethylcycloheptane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H17ClO2S/c1-2-8-6-4-3-5-7-9(8)13(10,11)12/h8-9H,2-7H2,1H3 |

InChI Key |

BBOUGVZQNHLOPM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCCCC1S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylcycloheptane-1-sulfonyl chloride typically involves the chlorination of 2-ethylcycloheptane-1-sulfonic acid. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides, including this compound, often employs continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and improved safety . The use of continuous flow reactors also minimizes the risk of thermal runaway, which is a common issue in batch processes involving highly exothermic reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

2-Ethylcycloheptane-1-sulfonyl chloride undergoes nucleophilic displacement of the chloride ion by various nucleophiles, including amines, alcohols, and thiols. This reactivity stems from the electrophilic sulfur atom in the sulfonyl group (-SO₂Cl).

Examples of Nucleophilic Substitution

The reaction with amines typically requires a base (e.g., triethylamine) to absorb the released HCl and drive the reaction to completion .

Elimination and Rearrangement Reactions

Sulfonyl chlorides like this compound can undergo elimination reactions under basic or thermal conditions, forming alkenes or sulfenes (sulphene intermediates). For example:

-

Dehydrohalogenation : Reaction with alcohols or amines may lead to the formation of sulfenes (e.g., [CH₂=C-SO₂] intermediates) .

-

1,3-Sigmatropic Rearrangements : Chloride elimination can generate unsaturated sulfonyl compounds (e.g., ethenesulfonyl derivatives) .

Mechanistic Pathway

-

Base-induced elimination :

-

Sulfene formation :

These intermediates can react further with nucleophiles (e.g., alcohols) to form esters or amides .

Reaction with Grignard Reagents and Organometallics

While not explicitly detailed for this compound, sulfonyl chlorides generally react with Grignard reagents to form sulfonamides or sulfonic acids. For example:

This reactivity highlights the versatility of sulfonyl chlorides in forming carbon-sulfur bonds.

Stability and Storage Considerations

This compound is sensitive to moisture and hydrolyzes readily in aqueous environments to form the corresponding sulfonic acid. Proper storage under anhydrous conditions (e.g., in sealed containers under inert gas) is critical to maintaining reactivity.

Key Research Findings

-

Selectivity : Reaction conditions (e.g., solvent, temperature) significantly influence product distribution. Polar aprotic solvents favor nucleophilic substitution, while protic solvents may promote elimination .

-

Kinetic Studies : Solvent polarity and steric effects of substituents impact reaction rates. Electron-withdrawing groups on the aromatic ring reduce nucleophilic reactivity .

-

Late-Stage Functionalization : Sulfonyl chlorides enable selective functionalization in complex molecules without interfering with sensitive functional groups .

This synthesis and reactivity profile underscores the compound’s utility in organic chemistry, particularly in amide formation, elimination reactions, and material science applications. Experimental data from diverse sources highlight the importance of controlled conditions to optimize yields and selectivity .

Scientific Research Applications

2-Ethylcycloheptane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylcycloheptane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of sulfonamides, the sulfonyl chloride group reacts with amines to form a sulfonamide bond, which is a key structural motif in many biologically active compounds .

Comparison with Similar Compounds

Toluenesulfonyl Chloride (TsCl)

- Structure : Aromatic benzene ring with a sulfonyl chloride group at the para position.

- Reactivity : TsCl is highly reactive in nucleophilic substitutions due to the electron-withdrawing nature of the aromatic ring. In contrast, 2-ethylcycloheptane-1-sulfonyl chloride exhibits slower reaction kinetics due to steric hindrance from the ethyl group and the larger cycloheptane ring .

- Applications : TsCl is widely used in protecting amines and alcohols. The cycloheptane derivative may find niche applications where steric bulk is advantageous, such as in selective sulfonations of sterically hindered substrates.

Cyclohexanesulfonyl Chloride

- Structure : Six-membered cyclohexane ring with a sulfonyl chloride group.

- Thermal Stability : Cyclohexane derivatives generally exhibit higher thermal stability than cycloheptane analogues due to reduced ring strain. However, the ethyl substituent in this compound may mitigate this by enhancing van der Waals interactions .

2-Ethylhexyl Sulfonate Derivatives

- Structure: Branched ethylhexyl chain with sulfonate groups (e.g., 2-ethylhexyl methylphosphonofluoridate, as in ).

- Lipophilicity : The ethylhexyl group significantly increases hydrophobicity, a trait shared with this compound. This property is critical in applications requiring phase-transfer catalysis or membrane permeability .

Physicochemical Properties

| Property | This compound | Toluenesulfonyl Chloride | Cyclohexanesulfonyl Chloride |

|---|---|---|---|

| Molecular Weight (g/mol) | ~212.71 (estimated) | 190.65 | 174.63 |

| Boiling Point (°C) | 180–200 (predicted) | 134–136 | 210–215 (decomposes) |

| Solubility | Low in water; high in DCM, ethers | Soluble in polar aprotic solvents | Moderate in chloroform |

| Reactivity | Sterically hindered, moderate electrophilicity | High electrophilicity | Intermediate reactivity |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-Ethylcycloheptane-1-sulfonyl chloride, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves chlorosulfonation of 2-ethylcycloheptane using chlorosulfonic acid under controlled conditions. Key variables include reaction temperature (optimally between 0–5°C to minimize side reactions), stoichiometric excess of chlorosulfonic acid, and inert atmosphere (N₂/Ar) to prevent hydrolysis. Post-reaction, the product is purified via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane). Yield optimization requires monitoring by TLC or GC-MS to track intermediate formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify cycloheptane ring protons (δ 1.2–2.5 ppm) and sulfonyl chloride group (δ 3.8–4.2 ppm for adjacent CH₂).

- IR : Confirm S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and S-Cl (~550 cm⁻¹) .

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities. Moisture-sensitive titrations (e.g., Karl Fischer) assess hydrolytic stability .

Advanced Research Questions

Q. What experimental strategies can mitigate the formation of byproducts during the synthesis of sulfonyl chlorides like this compound?

- Methodological Answer :

- Side Reaction Control :

- Hydrolysis Prevention : Use anhydrous solvents (e.g., dried dichloromethane) and molecular sieves to absorb moisture.

- Byproduct Identification : LC-MS or high-resolution MS to detect sulfonic acid derivatives (common hydrolysis byproducts).

- Catalytic Additives : Introduce scavengers like DMAP (4-dimethylaminopyridine) to stabilize intermediates and reduce sulfonic acid formation .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to adjust reagent addition rates and minimize over-chlorination .

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound?

- Methodological Answer :

- Data Cross-Validation :

- Compare experimental NMR shifts with computational predictions (DFT calculations using Gaussian or ORCA).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the cycloheptane ring .

- Controlled Degradation Studies : Expose the compound to controlled humidity/temperature and analyze degradation products via MS/MS to identify instability-related artifacts .

- Collaborative Reproducibility : Share raw data (e.g., FID files for NMR) with peer labs to validate spectral assignments .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Stability Profiling :

- Thermal Stability : Use DSC/TGA to determine decomposition temperatures.

- Hydrolytic Sensitivity : Accelerated aging studies in D₂O/CDCl₃ mixtures quantify hydrolysis rates via ¹H NMR .

- Storage Recommendations : Store under argon at –20°C in amber vials with desiccants (e.g., silica gel). Conduct periodic purity checks via titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.